5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol

Description

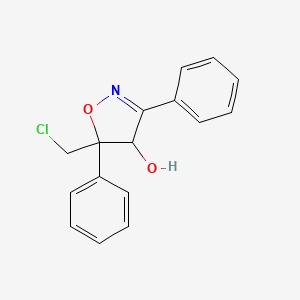

5-(Chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol is a heterocyclic compound featuring an oxazole core substituted with a chloromethyl group and two phenyl rings. The oxazole ring contains one oxygen and one nitrogen atom, contributing to its aromaticity and electron-deficient character. This compound is synthesized via condensation reactions involving chloromethylated precursors, as seen in analogous 1,2,4-oxadiazole derivatives . Its structural uniqueness lies in the combination of electron-withdrawing (chloromethyl) and electron-donating (phenyl) groups, which may influence its physicochemical and biological properties.

Properties

CAS No. |

7462-78-4 |

|---|---|

Molecular Formula |

C16H14ClNO2 |

Molecular Weight |

287.74 g/mol |

IUPAC Name |

5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol |

InChI |

InChI=1S/C16H14ClNO2/c17-11-16(13-9-5-2-6-10-13)15(19)14(18-20-16)12-7-3-1-4-8-12/h1-10,15,19H,11H2 |

InChI Key |

YFNZUGZNEHLUTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(C2O)(CCl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol typically involves the reaction of 3,5-diphenyl-4H-1,2-oxazol-4-one with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to improved yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro- or tetrahydro-oxazole derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and tetrahydro-oxazoles, each with unique chemical and physical properties .

Scientific Research Applications

5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Heterocyclic Compounds

- Oxazole vs. Oxadiazole : The oxazole ring (O, N) is less electron-deficient than oxadiazole (O, 2N), leading to weaker electron-accepting properties. This difference impacts applications in optoelectronics; oxadiazoles like PPZ-DPO exhibit red-shifted emission compared to triazoles .

- Chloromethyl Reactivity : The chloromethyl group in the target compound resembles prodrug activators like nitro-CBI-DEI, where such groups enable bioreductive activation . In contrast, 2-(chloromethyl)pyridine in pantoprazole synthesis undergoes nucleophilic substitution to form thioethers .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

- The C-Cl stretch in the target compound is expected near 700–720 cm⁻¹, similar to compound 6h (702 cm⁻¹) .

- ¹H-NMR signals for aromatic protons in diphenyl-substituted compounds typically appear at δ 7.2–7.8, while methyl groups (e.g., -CH₃ in 6h) resonate at δ 2.5–3.0 .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The oxazole core is less electron-deficient than oxadiazole but more so than triazole. This moderates its suitability for charge-transfer applications compared to PPZ-DPO .

- Chloromethyl Reactivity : The -CH₂Cl group facilitates alkylation reactions, analogous to its role in synthesizing pantoprazole’s thioether intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.